REACTION_CXSMILES
|
N[C:2]1(CO)[CH2:7][O:6][C:5]([CH3:9])([CH3:8])[O:4][CH2:3]1.[OH:12]P([O-])(O)=O.[K+]>O>[CH3:9][C:5]1([CH3:8])[O:4][CH2:3][C:2](=[O:12])[CH2:7][O:6]1 |f:1.2|
|
Name
|
|
Quantity
|
251 g
|
Type
|
reactant
|
Smiles
|
NC1(COC(OC1)(C)C)CO
|
Name
|
KH2PO4
|
Quantity
|
213 g
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
Name
|
NaIO4
|
Quantity
|
336 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 2 hours and room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The product was extracted by CH2Cl2 (5×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(CO1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |